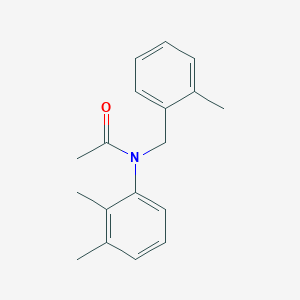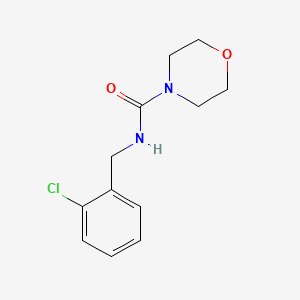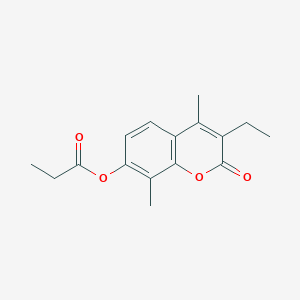
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MMPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPP is a small molecule that has been found to exhibit activity against a range of biological targets, including cancer cells, bacteria, and viruses.
Scientific Research Applications
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is not fully understood. However, it has been proposed that 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine exerts its biological activity by interacting with specific biological targets, such as enzymes and receptors. For example, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to have a range of biochemical and physiological effects. In cancer cells, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to induce apoptosis by activating the caspase pathway, which is a key mechanism for programmed cell death. 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In bacteria, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to inhibit cell growth by disrupting the bacterial cell membrane. In addition, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to have antiviral activity by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit activity against a range of biological targets, making it a versatile compound for studying biological systems. However, there are also limitations to using 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its toxicity profile is not well characterized, which can limit its use in vivo.
Future Directions
There are several future directions for studying 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One area of research is to further elucidate its mechanism of action by identifying its biological targets and pathways. Another area of research is to optimize the synthesis method to improve the yield and purity of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. In addition, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could be further evaluated for its potential therapeutic applications, such as in the treatment of cancer, bacterial infections, and viral infections. Finally, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could be modified to improve its pharmacokinetic properties, such as its solubility, bioavailability, and half-life.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves the condensation of 2-methoxybenzaldehyde and 2-methyl-3-phenylacryloyl chloride with piperazine in the presence of a base. The reaction proceeds through an intermediate Schiff base, which is then reduced to form 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. The yield of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
properties
IUPAC Name |
(Z)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-17(16-18-8-4-3-5-9-18)21(24)23-14-12-22(13-15-23)19-10-6-7-11-20(19)25-2/h3-11,16H,12-15H2,1-2H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDIZCTVDOLKQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)

![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)



![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)


![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)